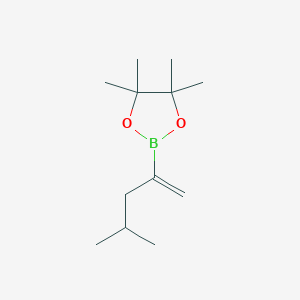
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane (TMD) is an important organic compound that has been studied extensively in the scientific community. It is a versatile compound with a wide range of applications, including synthesis methods and scientific research applications. TMD is also known for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has been studied extensively in the scientific community and has been found to have numerous applications. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and alcohols. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the coordination of metal ions. Additionally, this compound has been used as a model compound for studying the mechanism of action of other organic compounds.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is not completely understood. However, it is believed that it plays an important role in the synthesis of other compounds. In the Williamson ether synthesis, this compound acts as a nucleophile, attacking the alkyl halide and forming an ether. In the Wittig reaction, this compound acts as a base, abstracting a proton from the phosphonium salt and forming an alkene. In the Stork enamine reaction, this compound acts as an electrophile, reacting with the amine to form an enamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some beneficial effects on the human body. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful for treating certain conditions. Additionally, this compound may be useful for treating diabetes, as it has been shown to reduce blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is relatively stable under laboratory conditions and can be used in a variety of synthesis methods. However, this compound is not soluble in water and may be difficult to work with in aqueous solutions. Additionally, it is not a very reactive compound and may require the use of catalysts or other reagents to facilitate its reaction.
Direcciones Futuras
The future of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is promising. It is a versatile compound with a wide range of applications and potential uses. Future research should focus on further understanding the biochemical and physiological effects of this compound, as well as exploring new methods for its synthesis and use in scientific research. Additionally, further research should be done to explore the potential uses of this compound in medicine, such as its use as an antioxidant or anti-inflammatory agent. Finally, further research should be done to explore the potential use of this compound in the synthesis of polymers and other compounds.
Métodos De Síntesis
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Stork enamine reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt to form an alkene. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine to form an enamine. All three methods can be used to synthesize this compound in a laboratory setting.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQSOFLDLTHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

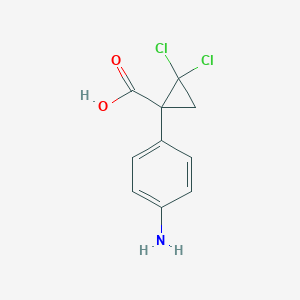
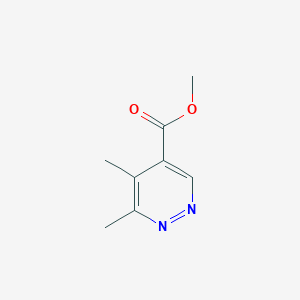
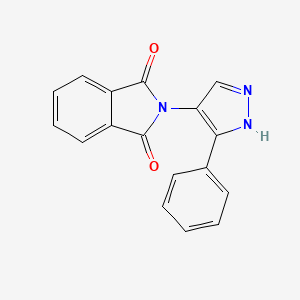

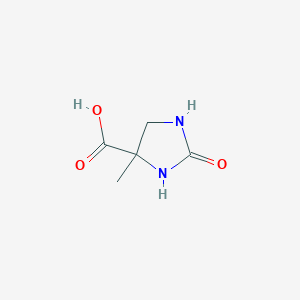

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)


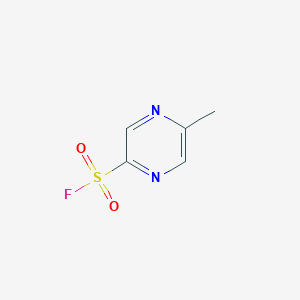
![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)
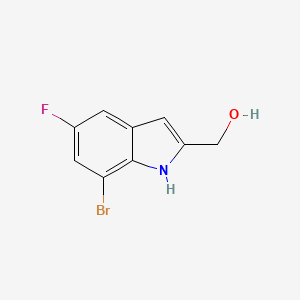

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)